molecular formula C15H10BrN3 B361959 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 91658-77-4

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B361959
CAS No.: 91658-77-4
M. Wt: 312.16g/mol
InChI Key: ZHRFTRQRFPZGCB-UHFFFAOYSA-N
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Description

“9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known for their wide range of pharmacological activities . They are predominantly DNA intercalating agents , which means they can insert themselves between the base pairs of DNA. This property makes them useful in various applications, including antiviral treatments and cytotoxic agents .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, involves a multi-step protocol starting from isatin . The process includes the creation of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H10BrN3 . It has an average mass of 312.164 Da and a monoisotopic mass of 311.005798 Da .


Chemical Reactions Analysis

6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, have been found to exhibit a low reduction potential and high stability, making them suitable for use in nonaqueous redox flow batteries .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.14 g/mol, a computed XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It also has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Bioactive Properties and Therapeutic Applications

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline, as a derivative of quinoxaline, exhibits a wide spectrum of bioactive properties, making it a valuable compound in various scientific research areas, particularly in medicine and pharmacology. The quinoxaline structure serves as a fundamental pharmacophore due to its broad spectrum of bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The modification of the quinoxaline structure can yield a variety of biomedical applications, such as treatment for chronic and metabolic diseases (Pereira et al., 2015; Irfan et al., 2021).

Corrosion Inhibition

Quinoxaline derivatives, including this compound, have been recognized for their effectiveness as corrosion inhibitors. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, showing considerable efficiency against metallic corrosion (Verma et al., 2020).

Organic and Nanomaterial Synthesis

The compound's quinoxaline structure is employed in the synthesis of organic, macromolecular, and supramolecular systems due to its excellent π–π stacking ability and electron-deficient nature. These properties are crucial in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures (Segura et al., 2015).

Heterocyclic Compound Development

This compound is an integral part of heterocyclic compound development, which is pivotal in drug development programs. Drugs containing heterocyclic moieties are highly valued in combating human and animal diseases and disorders, serving as a significant component in the creation of biologically active compounds (Baranwal et al., 2022).

Future Directions

The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Therefore, future research could focus on exploring these properties further and developing new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton .

Properties

IUPAC Name

9-bromo-6-methylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRFTRQRFPZGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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